Rac-threo-ifenprodil

描述

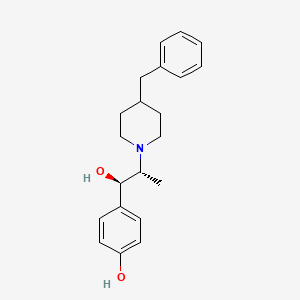

The exact mass of the compound 4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol is 325.204179104 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3/t16-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNVMODNBIQBMV-IERDGZPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74991-34-7 | |

| Record name | Ifenprodil, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074991347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IFENPRODIL, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1H0KS8B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within N Methyl D Aspartate Nmda Receptor Antagonism Research

Rac-threo-ifenprodil is recognized as a non-competitive antagonist of the NMDA receptor, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory function. nih.govrevvity.com Its mechanism of action involves selectively inhibiting NMDA receptors that contain the GluN2B subunit. eurekaselect.comresearchgate.netnih.gov This subtype selectivity has made ifenprodil (B1662929) a valuable tool for researchers to dissect the specific roles of different NMDA receptor populations in both normal physiological processes and pathological conditions. eurekaselect.comnih.gov

The binding site for ifenprodil is located at the interface between the GluN1 and GluN2B N-terminal domains (NTDs), a region distinct from the agonist binding site. nih.govdrugbank.com This allosteric modulation allows ifenprodil to control the receptor's activity without directly competing with the natural ligands, glutamate and glycine (B1666218). nih.gov This unique mechanism has fueled interest in ifenprodil and its analogues as potential therapeutic agents. eurekaselect.comnih.gov

Significance of Stereochemistry in Pharmacological Profiles

Ifenprodil (B1662929) possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2S)- and (1S,2R)-erythro, and (1R,2R)- and (1S,2R)-threo forms. ingentaconnect.comnih.gov Research has demonstrated that the stereochemical configuration of ifenprodil is a critical determinant of its pharmacological activity, particularly its affinity for the NMDA receptor.

Studies have revealed that all four stereoisomers of ifenprodil are potent antagonists at NMDA receptors containing the GluN2B subunit, while showing significantly weaker activity at receptors with the GluN2A subunit. nih.gov However, there are notable differences in potency among the stereoisomers. Specifically, the (+)-erythro and (-)-threo isomers of ifenprodil have been found to be approximately four times more potent at the NR1A/NR2B receptor subtype than the (-)-erythro and (+)-threo isomers. nih.gov

Further investigation into the individual stereoisomers has provided more granular insights. One study determined the absolute configuration of all four stereoisomers and evaluated their biological activity. researchgate.net The results indicated that while the configuration did not drastically alter binding to the GluN2B-NMDA receptor, the (1R) configuration was crucial for enhanced inhibitory activity. acs.org The (1R,2R)-ifenprodil isomer, in particular, demonstrated the highest affinity for GluN2B-containing NMDA receptors and a high degree of selectivity over other receptors like adrenergic, serotonergic, and σ1 receptors. researchgate.netacs.org

Table 1: Inhibitory Concentration (IC50) of Ifenprodil Stereoisomers at NMDA Receptor Subtypes

| Stereoisomer | Receptor Subtype | IC50 (µM) |

|---|---|---|

| (+)-erythro-ifenprodil | NR1A/NR2B | 0.21 nih.gov |

| (-)-threo-ifenprodil | NR1A/NR2B | 0.22 nih.gov |

| (-)-erythro-ifenprodil | NR1A/NR2B | 0.81 nih.gov |

| (+)-threo-ifenprodil | NR1A/NR2B | 0.76 nih.gov |

| All Stereoisomers | NR1A/NR2A | >100 nih.gov |

Evolution of Research Perspectives on Ifenprodil and Its Analogues

Diastereoselective Synthesis Approaches for Ifenprodil Stereoisomers

The primary strategy for synthesizing the various stereoisomers of ifenprodil involves the diastereoselective reduction of a ketone intermediate. researchgate.netnih.govacs.org This approach allows for the controlled formation of the desired stereoisomers.

The threo relative stereochemistry of ifenprodil is a key determinant of its interaction with the GluN2B subunit of the NMDA receptor. The synthesis is designed to control the formation of the threo and erythro diastereomers. The threo isomers are represented by the (1R,2S) and (1S,2R) configurations, while the erythro isomers are the (1R,2R) and (1S,2S) pairs. The diastereoselective reduction of the precursor ketone is the pivotal step where the relative orientation of the hydroxyl and the piperidine-substituted methyl group is established.

The synthesis of ifenprodil stereoisomers typically involves the diastereoselective reduction of a ketone intermediate. researchgate.net One common method utilizes sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at low temperatures (0°C) to reduce the ketone. More advanced techniques employ chiral catalysts to achieve high enantiomeric excess for specific isomers. For instance, the use of chiral catalysts like (R)-BINAP-RuCl₂ in the reduction of imine intermediates has been reported to achieve an enantiomeric excess (ee) of over 98% for the (1R,2R) isomer. Following the reduction, which produces a racemic mixture of a specific diastereomer (e.g., rac-threo-ifenprodil), the enantiomers are separated. researchgate.net

Control of threo Relative Stereochemistry

Enantiomeric Resolution Techniques for Absolute Configuration

Given that diastereoselective methods often yield racemic mixtures of the desired diastereomers, subsequent enantiomeric resolution is essential to isolate the individual, optically pure stereoisomers. researchgate.netmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating the enantiomers of ifenprodil. researchgate.netnih.govacs.org This method is crucial for obtaining the four stereoisomers in high enantiomeric purity, which is a prerequisite for accurately evaluating their individual biological activities. researchgate.netmdpi.com

The separation is typically achieved using polysaccharide-based chiral stationary phases (CSPs), which can effectively resolve the racemic compounds. rsc.orgsapub.org Specific columns, such as the Chiralpak IC and Chiralpak IA, have been successfully used. The mobile phase composition is optimized to achieve baseline separation of the enantiomers. For example, a mobile phase consisting of hexane (B92381) and isopropanol (B130326) in varying ratios (e.g., 95:5 or 85:15) is commonly employed. The absolute configuration of the separated stereoisomers has been unequivocally confirmed through X-ray crystal structure analysis. researchgate.netnih.govacs.org

| Parameter | Specification | Reference |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | researchgate.net |

| Chiral Column | Chiralpak IC, Chiralpak IA | |

| Mobile Phase | Hexane:Isopropanol (95:5) | |

| Mobile Phase | Hexane:Isopropanol (85:15) |

Derivatization Strategies for Reactive Probes and Analogues

To investigate the binding site and docking mode of ifenprodil within the NR2B subunit of the NMDA receptor, researchers have designed and synthesized reactive derivatives. nih.govresearchgate.netmony.fr These derivatives act as probes for affinity labeling studies, particularly for receptors that have been modified with cysteine residues. nih.gov

The strategy involves introducing electrophilic centers into different regions of the ifenprodil structure. nih.govmony.fr One common approach is to modify the phenolic hydroxyl group. For instance, the hydroxyl group can be replaced with an amino group, which is then further functionalized. mony.fr This amino-ifenprodil analogue itself shows significant binding affinity. researchgate.net

For creating reactive probes, the amino group can be converted into a chloroacetamide or an isothiocyanate. mony.fr These electrophilic moieties are designed to form covalent bonds with nucleophilic residues, such as the thiol group of cysteine, within the binding pocket of the receptor. nih.govmony.fr The synthesis of these derivatives begins with a Friedel-Crafts reaction, followed by substitution with 4-benzylpiperidine (B145979), deprotection of an aromatic amine, and final functionalization to yield the reactive probes. mony.fr These tools are invaluable for mapping the molecular interactions between ifenprodil and its target receptor. nih.govresearchgate.net

Subunit Selectivity and Allosteric Modulation

The defining characteristic of this compound's interaction with NMDA receptors is its pronounced selectivity for receptors containing the GluN2B subunit. eurekaselect.comtocris.com

This compound demonstrates a significantly higher affinity for NMDA receptors that are composed of GluN1 and GluN2B subunits. eurekaselect.comtocris.com Its inhibitory concentration (IC50) at GluN2B-containing receptors is in the sub-micromolar range, while its effect on receptors containing other GluN2 subunits, such as GluN2A, GluN2C, and GluN2D, is substantially weaker, with IC50 values often exceeding 30 μM. hellobio.comtocris.com This selectivity allows for the pharmacological discrimination between different NMDA receptor populations. hellobio.comresearchgate.net For instance, the threo-isomer of ifenprodil shows an IC50 of 0.22 μM at GluN2B subunits, compared to 324.8 μM at GluN2A subunits, highlighting this profound selectivity. tocris.com

The binding site for ifenprodil and its derivatives is located on the large N-terminal domain (NTD) of the NMDA receptor, also known as the amino-terminal domain (ATD). hellobio.comresearchgate.netsnmjournals.org This domain is distinct from the agonist-binding domain where glutamate (B1630785) and glycine (B1666218) bind. researchgate.net Specifically, ifenprodil binds to the NTD of the GluN2B subunit. researchgate.netmony.fr This interaction within the NTD is a key determinant of the compound's inhibitory action and its subunit selectivity. researchgate.net The NTD of NMDA receptors is composed of two lobes, R1 and R2, which form a clamshell-like structure. mdpi.com

Contrary to initial hypotheses that suggested binding within a cleft of the GluN2B NTD, crystallographic evidence has revealed that ifenprodil binds at the interface between the GluN1 and GluN2B NTD heterodimer. mdpi.comresearchgate.netnih.gov This binding pocket is formed by residues from both the GluN1b and GluN2B ATDs. acs.org The interaction at this subunit interface is crucial for the allosteric modulation exerted by the compound. mdpi.com The binding of ifenprodil induces a conformational change in the receptor, leading to inhibition. nih.govnih.gov

Role of the N-Terminal Domain (NTD) Binding Site

Ligand-Receptor Binding Dynamics

The interaction between this compound and the NMDA receptor is a dynamic process involving specific amino acid residues and resulting in significant conformational changes that regulate receptor function.

Mutagenesis studies have identified several key amino acid residues within the GluN2B NTD that are critical for ifenprodil binding and its inhibitory effect. These residues are located within the cleft of the bilobed NTD structure. researchgate.net

Key Residues in the GluN2B NTD for Ifenprodil Interaction

| Residue | Domain | Impact of Mutation to Alanine | Reference |

|---|---|---|---|

| Ile133 | R1 | Reduces ifenprodil sensitivity | researchgate.net |

| Ile150 | R2 | Reduces ifenprodil sensitivity | researchgate.net |

| Phe176 | R2 | Reduces ifenprodil sensitivity | researchgate.netacs.org |

| Phe182 | R2 | Reduces ifenprodil sensitivity | researchgate.net |

| Tyr231 | R2 | Reduces ifenprodil sensitivity | researchgate.net |

These residues, primarily hydrophobic, form a pocket that accommodates the ifenprodil molecule. researchgate.net Additionally, residues from the GluN1 subunit, such as Phe113, Ile133, and Leu135, also contribute to the binding site through van der Waals interactions. acs.org The binding is further stabilized by polar interactions, for example, between derivatives of ifenprodil and the backbone amides of GluN2B-Met207 and -Ser208. acs.org It is important to note that the residues involved in ifenprodil binding are distinct from those that bind the inhibitory ion zinc, even though both modulators target the NTD. researchgate.net

The binding of ifenprodil to the GluN1/GluN2B NTD interface triggers a series of conformational changes that allosterically regulate the ion channel's gating. nih.govnih.gov Ifenprodil's binding is thought to stabilize a closed or desensitized state of the receptor, thereby preventing the transition to an open state. nih.gov This is achieved by increasing the occupancy of long-lived shut conformations of the channel without altering the mean open time at certain pH levels. nih.gov

The binding mechanism is described as an "induced-fit" model, where the binding of the ligand to the interface of the NTD dimer causes a structural rearrangement. nih.gov In the absence of ifenprodil, the bi-lobed structure of the GluN2 ATD can adopt a more open conformation, which is associated with the active state of the receptor. nih.govosti.gov The presence of ifenprodil locks the ATD in a conformation that is non-permissive for channel opening, thus inhibiting ion flux. nih.govosti.gov This allosteric inhibition is also influenced by extracellular pH, with some ifenprodil derivatives showing enhanced potency in more acidic conditions, which can occur during pathological states like ischemia. nih.govd-nb.info

Allosteric Regulation and Conformational Changes

Differentiation from Other NMDA Receptor Antagonist Classes

This compound is classified as a non-competitive, subunit-selective, negative allosteric modulator, which distinguishes it mechanistically from other major classes of NMDA receptor antagonists. researchgate.netjneurosci.orgresearchgate.net Its unique profile is defined by its binding site, mechanism of inhibition, and subunit specificity.

Unlike traditional NMDA receptor antagonists, this compound does not directly compete for the primary agonist binding sites.

Competitive antagonists , such as 3-((R,S)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP), bind to the glutamate recognition site on the GluN2 subunit. nih.gov

Glycine-site antagonists compete with the co-agonist glycine at its binding site on the GluN1 subunit. researchgate.net

Non-competitive channel blockers (also known as uncompetitive antagonists), like MK-801 (dizocilpine) and memantine, physically obstruct the ion channel pore, preventing the passage of ions. nih.govresearchgate.net

In contrast, this compound binds to a distinct modulatory site located on the large amino-terminal domain (ATD), specifically at the interface between the GluN1 and GluN2B subunits. rupress.orgosti.govmdpi.com This binding stabilizes a non-conducting or inhibited conformation of the receptor, thereby acting as a negative allosteric modulator. embopress.orgembopress.org This allosteric action is fundamentally different from the direct competition or channel blockage employed by other antagonist classes.

A key differentiator is this compound's pronounced subunit selectivity. It exhibits a significantly higher affinity for NMDA receptors that contain the GluN2B subunit over those containing other GluN2 subunits like GluN2A. eurekaselect.comresearchgate.net This selectivity is in sharp contrast to many channel blockers, such as MK-801, which show little to no subunit preference. nih.govresearchgate.net

Furthermore, the mechanism of inhibition by this compound is distinct. Its action is voltage-independent, unlike channel blockers such as MK-801, whose ability to block the pore is dependent on the membrane potential. researchgate.net As detailed previously, its unique reliance on enhancing proton inhibition also sets it apart from all other classes of NMDA receptor antagonists. nih.govnih.gov While other endogenous modulators like zinc also bind to the ATD and act as negative allosteric modulators, their binding sites and subunit preferences differ from ifenprodil. biorxiv.orgembopress.org Polyamines such as spermine (B22157) act as positive allosteric modulators, in part by relieving the receptor from tonic proton inhibition, producing an effect opposite to that of ifenprodil. researchgate.netembopress.org

Table 1: Comparison of NMDA Receptor Antagonist Classes

| Feature | This compound (Allosteric Modulator) | Competitive Antagonists (e.g., CPP) | Uncompetitive Channel Blockers (e.g., MK-801) |

|---|---|---|---|

| Binding Site | Amino-Terminal Domain (ATD) at GluN1/GluN2B interface. rupress.orgmdpi.com | Glutamate binding site on GluN2 subunit. nih.gov | Within the ion channel pore. nih.govresearchgate.net |

| Mechanism | Negative allosteric modulation; enhances proton inhibition. nih.govembopress.org | Competitive antagonism; prevents agonist binding. nih.gov | Physical occlusion of the open ion channel. nih.gov |

| Subunit Selectivity | High selectivity for GluN2B-containing receptors. researchgate.net | Generally low selectivity. | Generally low selectivity. nih.gov |

| Voltage Dependence | Independent. researchgate.net | Independent. | Dependent. |

| Example | Ifenprodil, CP-101,606. nih.gov | CPP. nih.gov | MK-801 (dizocilpine), Ketamine, Memantine. nih.govresearchgate.net |

Table 2: Inhibitory Potency of threo-Ifenprodil Stereoisomers on NMDA Receptor Subtypes

| Compound / Isomer | Receptor Subtype | IC₅₀ (µM) | Source |

|---|---|---|---|

| (-)-threo-Ifenprodil | NR1A/NR2B | 0.22 | nih.gov |

| (+)-threo-Ifenprodil | NR1A/NR2B | 0.76 | nih.gov |

| threo-Ifenprodil | GluN2B | 0.22 |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency.

Pharmacology and Receptor Interaction Profiles Preclinical Focus

Receptor Binding Affinity and Potency Studies

Comparative Analysis of Ifenprodil (B1662929) Stereoisomers on GluN2B Affinity

Ifenprodil, a notable N-methyl-D-aspartate (NMDA) receptor antagonist, possesses two stereogenic centers, resulting in four distinct stereoisomers. nih.gov Preclinical investigations have focused on elucidating the affinity of these stereoisomers for the GluN2B subunit of the NMDA receptor. To accurately correlate biological activity with specific configurations, all four stereoisomers of ifenprodil have been synthesized and their absolute configurations determined. researchgate.netnih.gov

Studies evaluating the binding affinity of these stereoisomers have revealed that while the configuration does not drastically alter GluN2B-NMDA receptor binding, there are discernible differences. nih.gov The (1R,2R)-configured ifenprodil, specifically (1R,2R)-1c, demonstrated the highest affinity for GluN2B-containing NMDA receptors with a Ki value of 5.8 nM. researchgate.netnih.gov In comparison, another study reported a Ki value of 8.3 nM for the (1R,2R) configuration, which was 15 times higher than its (1S,2S) counterpart.

A comparative analysis of the four stereoisomers at recombinant NR1A/NR2B receptors showed that all are potent antagonists. nih.gov Specifically, (+)-erythro- and (-)-threo-ifenprodil exhibited approximately four times greater potency (IC50 values of 0.21 and 0.22 μM, respectively) than (-)-erythro- and (+)-threo-ifenprodil (IC50 values of 0.81 and 0.76 μM, respectively). nih.gov This indicates a discernible, albeit weak, stereoselectivity at the NR1A/NR2B NMDA receptor subtype. nih.gov

Table 1: Comparative GluN2B Affinity and Ion Channel Inhibition of Ifenprodil Stereoisomers

| Stereoisomer | Configuration | GluN2B Affinity (Ki) | Ion Channel Inhibition (IC50) |

|---|---|---|---|

| (1R,2S)-1a | (1R,2S) | - | - |

| (1S,2S)-1d | (1S,2S) | - | - |

| (1R,2R)-1c | (1R,2R) | 5.8 nM researchgate.netnih.gov | 223 nM researchgate.netnih.gov |

| (+)-erythro-ifenprodil | - | - | 0.21 µM nih.gov |

| (-)-threo-ifenprodil | - | - | 0.22 µM nih.gov |

| (-)-erythro-ifenprodil | - | - | 0.81 µM nih.gov |

| (+)-threo-ifenprodil | - | - | 0.76 µM nih.gov |

Ion Channel Inhibitory Activity in Recombinant Systems

The inhibitory effects of ifenprodil and its stereoisomers on ion channel activity have been extensively studied using recombinant NMDA receptors expressed in Xenopus oocytes. nih.govnih.gov These studies consistently demonstrate that ifenprodil is a potent inhibitor of NMDA-induced currents at NR1A/NR2B receptors, while showing significantly lower affinity for NR1A/NR2A receptors. nih.gov

In voltage-clamp experiments, ifenprodil inhibited NMDA-induced currents at NR1A/NR2B receptors with high affinity, exhibiting an IC50 value of 0.34 μM. nih.gov The (1R,2R)-stereoisomer of ifenprodil, in particular, has been shown to have high inhibitory activity on ion flux in two-electrode voltage clamp experiments, with an IC50 of 223 nM. researchgate.netnih.gov Research has highlighted that the (1R)-configuration is critical for this elevated inhibitory activity. nih.gov

The mechanism of inhibition by ifenprodil at NR1A/NR2B receptors is distinct. The onset and recovery of the blockade are not dependent on receptor activity, and the inhibitory effects of low concentrations are not voltage-dependent. nih.gov Furthermore, the inhibitory effect of ifenprodil at these receptors can be reduced by increasing the concentration of the co-agonist glycine (B1666218), suggesting a noncompetitive antagonism of glycine's effects. nih.gov

Receptor Selectivity Landscape

Discriminative Antagonism at NMDA Receptor Subtypes (e.g., NR1A/NR2A vs. NR1A/NR2B)

A hallmark of ifenprodil's pharmacological profile is its pronounced selectivity for the NR2B subunit of the NMDA receptor over the NR2A subunit. nih.govjneurosci.org Studies using recombinant heteromeric receptors have quantified this selectivity, revealing a dramatic difference in potency. Ifenprodil antagonizes NR1A/NR2B receptors with high affinity (IC50 = 0.34 μM), while its affinity for NR1A/NR2A receptors is approximately 400-fold lower (IC50 = 146 μM). nih.govjneurosci.orgresearchgate.net This high degree of selectivity allows ifenprodil to be used as a pharmacological tool to differentiate between NMDA receptor subpopulations. jneurosci.orgresearchgate.net

The mechanism of antagonism also differs between these subtypes. At NR1A/NR2B receptors, ifenprodil acts in a voltage-independent manner. nih.govresearchgate.net In contrast, its weak inhibition of NR1A/NR2A receptors is partially voltage-dependent, with greater inhibition observed at hyperpolarized membrane potentials, suggesting a potential weak open-channel blocking mechanism at this subtype. nih.gov The rate of onset of inhibition is also considerably slower at NR1A/NR2B receptors compared to NR1A/NR2A receptors. nih.gov

All four stereoisomers of ifenprodil maintain this selectivity, acting as potent antagonists at NR1A/NR2B receptors (IC50 < 0.8 μM) and weak antagonists at NR1A/NR2A receptors (IC50 > 100 μM). nih.gov

Table 2: Ifenprodil's Inhibitory Potency at NMDA Receptor Subtypes

| Receptor Subtype | IC50 | Reference |

|---|---|---|

| NR1A/NR2B | 0.34 µM | nih.govresearchgate.net |

| NR1A/NR2A | 146 µM | nih.govresearchgate.net |

Off-Target Receptor Interactions in Preclinical Models

While ifenprodil is primarily recognized for its activity at NMDA receptors, it is known to interact with other receptor systems, a factor that contributes to its broader pharmacological profile. mdpi.comnih.gov

Originally developed in the context of antihypertensive research, ifenprodil exhibits notable binding affinity for alpha-1 adrenoceptors. researchgate.netnih.gov This interaction represents a significant off-target activity. researchgate.netnih.govnih.gov Studies have been conducted to separate the alpha-1 adrenergic and NMDA receptor antagonist activities by examining the different stereoisomers of ifenprodil. nih.gov

Research has shown that selecting the threo relative stereochemistry can effectively separate these two activities. nih.gov However, examining the individual optical isomers of threo-ifenprodil did not lead to a further improvement in receptor selectivity. nih.gov Despite this, the (1R,2R)-configured ifenprodil has been reported to exhibit high selectivity for GluN2B-NMDA receptors over adrenergic receptors. nih.gov This suggests that while there is an inherent affinity for alpha-1 adrenoceptors, stereochemical configuration can modulate the selectivity profile of ifenprodil. nih.govnih.gov

Sigma-1 and Sigma-2 Receptor Affinities

Rac-threo-ifenprodil demonstrates a notable affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, acting as a potent agonist at these sites. tocris.com While also recognized as an N-methyl-D-aspartate (NMDA) receptor antagonist, its interaction with sigma receptors contributes to its complex pharmacological profile. plos.org

Studies have quantified the binding affinities of this compound for both sigma receptor subtypes. For the threo-isomer of ifenprodil, the reported inhibitory constant (Kᵢ) values indicate a high affinity, particularly for the σ₂ receptor. Specifically, the Kᵢ values are 59.1 nM for σ₁ receptors and a significantly more potent 2 nM for σ₂ receptors. tocris.com This suggests a degree of selectivity for the sigma-2 receptor over the sigma-1 receptor. The interaction with sigma receptors is distinct from its binding at the NMDA receptor. diva-portal.org Research indicates that the potentiation of nerve growth factor-induced neurite outgrowth by ifenprodil is mediated through the activation of sigma-1 receptors and subsequent engagement with inositol (B14025) 1,4,5-triphosphate (IP₃) receptors. plos.org This effect was antagonized by a selective sigma-1 receptor antagonist, but not by a sigma-2 receptor antagonist, highlighting the functional role of its sigma-1 receptor agonism. plos.org

Table 1: Binding Affinities of this compound at Sigma Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) |

|---|---|

| Sigma-1 (σ₁) | 59.1 nM |

| Sigma-2 (σ₂) | 2 nM |

Data sourced from Tocris Bioscience. tocris.com

Serotonin (B10506) Receptor (5-HT₁ₐ, 5-HT₂) Interactions

In addition to its primary targets, this compound and its analogs have been reported to interact with serotonin receptors, specifically the 5-HT₁ₐ and 5-HT₂ subtypes. researchgate.net This interaction adds another layer to its pharmacological actions, although it is considered an off-target effect in the context of its development as a GluN2B-selective NMDA receptor antagonist. acs.org

Table 2: Reported Serotonin Receptor Interactions of the Ifenprodil Scaffold

| Receptor Subtype | Interaction Reported |

|---|---|

| 5-HT₁ₐ | Yes |

| 5-HT₂ | Yes |

Data based on reports of ifenprodil and its analogs interacting with these receptors. researchgate.netacs.org

Functional Modulatory Characteristics

Activity-Dependence of Inhibition

A defining characteristic of ifenprodil's interaction with the NMDA receptor is its activity-dependent inhibition. eurekaselect.comnih.govnih.gov This means that the potency of ifenprodil as an antagonist is influenced by the activation state of the receptor. Specifically, the apparent affinity of ifenprodil for the NMDA receptor increases as the concentration of the agonist, NMDA, increases. nih.govnih.gov

In studies using rat cultured cortical neurons, the IC₅₀ value for ifenprodil was 0.88 µM in the presence of 10 µM NMDA, but this decreased to 0.17 µM when the NMDA concentration was raised to 100 µM. nih.govnih.gov This demonstrates a clear enhancement of inhibitory potency with increased receptor activity. This phenomenon is explained by a model where ifenprodil has a significantly higher affinity for the agonist-bound activated and desensitized states of the NMDA receptor compared to the resting, agonist-unbound state. nih.govnih.gov The affinity is reportedly 39-fold higher for the activated state and 50-fold higher for the desensitized state. nih.govnih.gov Interestingly, at very low concentrations of NMDA (0.3 and 1 µM), ifenprodil can actually potentiate the receptor's response. nih.govnih.gov However, as NMDA levels rise, the effect shifts to one of increasing inhibition. nih.govnih.gov It is important to note that the onset and recovery of this blockade at NR1A/NR2B receptors are not dependent on activity. researchgate.net

Non-Competitive Antagonism of Glycine Effects

Ifenprodil acts as a non-competitive antagonist of the effects of glycine at the NMDA receptor, particularly at receptors containing the GluN2B subunit. researchgate.net This mechanism is a key aspect of its modulatory profile. While ifenprodil is not a competitive antagonist at the glutamate (B1630785) or glycine binding sites themselves, its inhibitory action can be influenced by the concentration of the co-agonist glycine. researchgate.net

Research has shown that the inhibitory effect of a low concentration of ifenprodil (1 µM) at NR1A/NR2B receptors is diminished when the concentration of extracellular glycine is increased. researchgate.net This suggests that part of ifenprodil's mechanism of action involves a non-competitive antagonism of glycine's effects. However, this is not a universal characteristic across all NMDA receptor subtypes. For instance, the inhibition of NR1A/NR2A receptors by a high concentration of ifenprodil (100 µM) was not affected by changes in glycine concentration. researchgate.net This highlights the subunit-selectivity of ifenprodil's modulatory actions.

Structure Activity Relationship Sar and Pharmacophore Elucidation

Identification of Key Structural Fragments for Activity

The molecular architecture of ifenprodil (B1662929) consists of several key structural fragments that are crucial for its biological activity. These include a hydroxyphenyl group, a methyl-substituted ethanolamine (B43304) core, and a 4-benzylpiperidine (B145979) moiety. nih.gov Studies involving the systematic removal or modification of these fragments have demonstrated that most alterations lead to a decrease in activity at the NMDA receptor. nih.gov

Impact of Stereochemical Configuration on Receptor Selectivity and Potency

Ifenprodil has two chiral centers, leading to four possible stereoisomers. The stereochemical configuration has a profound impact on both receptor selectivity and potency. nih.govnih.gov The threo relative stereochemistry is instrumental in separating the desired NMDA receptor antagonist activity from the off-target α1 adrenergic receptor activity. nih.gov

Further investigation into the individual enantiomers of threo-ifenprodil and its diastereomers has elucidated a more detailed picture. The (1R,2R)-configured stereoisomer of ifenprodil has been identified as the eutomer, exhibiting the highest affinity for GluN2B-containing NMDA receptors and the most potent ion channel inhibitory activity. nih.govresearchgate.netacs.org In contrast, the (1R)-configuration is considered crucial for elevated inhibitory activity, but the (1R,2R) isomer specifically demonstrates high selectivity against α1 adrenergic, serotonergic, and σ1 receptors. nih.govacs.orgacs.org For instance, the (1R,2S) isomer binds with high affinity to σ1 and σ2 receptors, making it non-selective for GluN2B. acs.org This highlights that while the threo configuration helps separate NMDA from α1 adrenergic activity, the specific (1R,2R) arrangement is key to achieving high selectivity over a broader range of receptors. nih.govacs.org

Table 1: Biological Activity of Ifenprodil Stereoisomers

| Stereoisomer | GluN2B Binding Affinity (Ki, nM) | GluN2B Ion Channel Inhibition (IC50, nM) | Key Selectivity Notes |

| (1R,2R)-Ifenprodil | 5.8 nih.govacs.org | 223 nih.govacs.org | High selectivity over α1, serotonin (B10506), and σ1 receptors. nih.govacs.orgacs.org |

| (1S,2S)-Ifenprodil | Data not consistently reported | Data not consistently reported | Selective for GluN2B over σ1 receptor. acs.org |

| (1R,2S)-Ifenprodil | Data not consistently reported | Data not consistently reported | High affinity for σ1 (Ki = 22 nM) and σ2 (Ki = 4.6 nM) receptors; not selective. acs.org |

| (1S,2R)-Ifenprodil | Data not consistently reported | Data not consistently reported | Moderate affinity for 5-HT1A and 5-HT2B receptors. acs.org |

Development of Ifenprodil-Type Pharmacophore Models

Based on SAR studies, several pharmacophore models for ifenprodil-type GluN2B antagonists have been developed. researchgate.netrsc.orgmony.fr These models define the essential three-dimensional arrangement of chemical features required for binding and activity. A consensus model typically includes:

Two hydrophobic/aromatic regions: These correspond to the two phenyl rings of the ifenprodil structure (the hydroxyphenyl and the benzyl (B1604629) groups). researchgate.netmony.fr These regions engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket, such as Phe176. nih.govnih.gov

A positive ionizable feature: This represents the protonated nitrogen of the piperidine (B6355638) ring, which forms a crucial electrostatic interaction. nih.govresearchgate.netmony.fr

A hydrogen bond donor: This feature corresponds to the phenolic hydroxyl group, which is a key interaction point. researchgate.netmony.fr

These models predict an extended conformation of ifenprodil as the likely bioactive conformation. researchgate.net The development of such pharmacophores has been instrumental in virtual screening campaigns to identify novel chemical scaffolds that can act as GluN2B-selective NMDA receptor antagonists. mony.fr

Rational Design of Analogues with Enhanced Specificity

The SAR and pharmacophore models of ifenprodil have served as a blueprint for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

The introduction of fluorine atoms into the ifenprodil structure has been explored as a strategy to modulate its properties. Research has shown that a fluorinated derivative of threo-ifenprodil can be somewhat more potent and substantially more selective for the NMDA receptor. nih.gov This enhancement may be attributed to the effects of fluorine on the molecule's electronic properties and binding interactions. Furthermore, fluorinated analogues have been developed as potential radiotracers for positron emission tomography (PET) imaging, allowing for the in vivo visualization of GluN2B receptor distribution in the brain. nih.gov For example, fluorinated 3-benzazepine derivatives have been synthesized and evaluated for this purpose. nih.gov

A significant advancement in the design of ifenprodil analogues has been scaffold optimization through conformational restriction. One successful strategy involves incorporating the flexible β-aminoalcohol substructure of ifenprodil into a more rigid ring system. This led to the development of tetrahydro-3-benzazepines. uni-muenster.dedntb.gov.ua The prototypical compound from this class, WMS-1410, is a constitutional isomer of ifenprodil. mdpi.com This structural reorganization results in a molecule that retains high affinity for the GluN2B subunit but shows considerably increased inhibitory activity and, crucially, higher selectivity over sigma (σ) and alpha (α) receptors. uni-muenster.de The 3-benzazepine scaffold leads to improved metabolic stability and receptor selectivity. mdpi.comd-nb.info Further modifications, such as the introduction of fluorine into the 3-benzazepine scaffold (e.g., (R)-OF-NB1), have yielded promising candidates with high potency and selectivity. nih.govmdpi.com

Preclinical Metabolism and Biotransformation

In Vitro Metabolism Studies (e.g., using Liver Microsomes)

In vitro experiments, primarily utilizing rat liver microsomes, have been instrumental in elucidating the primary metabolic pathways of Rac-threo-ifenprodil. researchgate.netresearchgate.netnih.gov These studies involve incubating the parent compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and analyzing the resulting mixture to identify metabolites. researchgate.net The use of various co-factors in these experiments helps to distinguish between different phases of metabolism. researchgate.netnih.gov

Identification of Phase I Metabolites

Phase I metabolism of this compound, as indicated by in vitro studies, primarily involves oxidative reactions. researchgate.net While specific named metabolites are not extensively detailed in the available literature, the primary Phase I metabolic pathway is hydroxylation. This process involves the introduction of a hydroxyl (-OH) group onto the ifenprodil (B1662929) molecule, increasing its polarity.

Based on studies of structurally related compounds, hydroxylation can occur at various positions on the molecule, including the aromatic rings and the aliphatic side chain. researchgate.net

Table 1: Potential Phase I Metabolites of this compound (In Vitro)

| Metabolite Type | Metabolic Reaction | Potential Site of Modification |

| Hydroxylated Ifenprodil | Hydroxylation | Aromatic Rings |

| Hydroxylated Ifenprodil | Hydroxylation | Aliphatic Side Chain |

This table is based on generalized findings of Phase I metabolism for ifenprodil and related compounds.

Identification of Phase II Metabolites

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. For this compound, the most significant Phase II reaction is glucuronidation. researchgate.netnih.gov The primary metabolites identified in this phase are glucuronide conjugates. researchgate.net

Notably, two major Phase II metabolites have been designated as glucuronide 7 and glucuronide 8. researchgate.netnih.govpatsnap.com These are formed by the conjugation of glucuronic acid with the phenolic hydroxyl group of ifenprodil. researchgate.net This reaction is a key pathway in the biotransformation of the compound.

Table 2: Identified Phase II Metabolites of this compound (In Vitro)

| Metabolite Name | Metabolic Reaction | Site of Conjugation |

| Ifenprodil Glucuronide (Metabolite 7) | Glucuronidation | Phenolic Hydroxyl Group |

| Ifenprodil Glucuronide (Metabolite 8) | Glucuronidation | Phenolic Hydroxyl Group |

In Vivo Metabolite Characterization (e.g., in Rodent Models)

The in vivo metabolic fate of this compound has been investigated through the analysis of urine from rats administered the compound. researchgate.netnih.gov These studies confirm the findings from in vitro models, showing a diverse range of metabolites formed within a living organism. researchgate.net The analysis, typically conducted using liquid chromatography-mass spectrometry (LC-MS), allows for the separation and identification of these biotransformation products. researchgate.net

The metabolites identified in rat urine are consistent with those generated in vitro using liver microsomes, underscoring the relevance of microsomal studies in predicting in vivo metabolism. researchgate.net The major metabolites found in vivo are the glucuronide conjugates, further emphasizing the importance of this pathway in the clearance of ifenprodil. researchgate.netnih.gov

Metabolic Lability of Specific Structural Elements (e.g., Phenol (B47542) Group)

A consistent finding across both in vitro and in vivo studies is the significant metabolic lability of the phenol group within the this compound structure. researchgate.netresearchgate.netnih.gov This phenolic moiety is the primary target for metabolic enzymes, particularly for Phase II conjugation reactions. researchgate.netresearchgate.net

The rapid formation of glucuronide conjugates at this site indicates that the phenol group is the most reactive part of the molecule in a metabolic context. researchgate.netnih.gov This rapid biotransformation is a key characteristic of ifenprodil's metabolic profile. researchgate.net The susceptibility of the phenol group to glucuronidation has led to research into bioisosteric replacement, where the phenol is substituted with a different chemical group to enhance metabolic stability. researchgate.net

Advanced Methodologies in Rac Threo Ifenprodil Research

Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its biological activity. In the case of rac-threo-ifenprodil, which possesses two stereogenic centers and thus exists as four possible stereoisomers, understanding the absolute configuration is crucial for correlating structure with function. Spectroscopic and diffraction techniques are indispensable tools for this purpose.

X-Ray Crystal Structure Analysis of Stereoisomers

X-ray crystallography is a powerful technique that provides definitive information about the spatial arrangement of atoms in a crystalline solid. For ifenprodil (B1662929), this method has been instrumental in determining the absolute configuration of its stereoisomers. researchgate.netacs.orgacs.org

To achieve this, all four stereoisomers of ifenprodil were first prepared and separated. researchgate.netnih.gov This typically involves diastereoselective reduction of a ketone precursor, followed by separation of the resulting enantiomers using chiral high-performance liquid chromatography (HPLC). researchgate.netacs.orgacs.org Once pure, single crystals of the individual stereoisomers can be grown.

In a key study, the absolute configurations of the (1R,2S)- and (1S,2S)-ifenprodil stereoisomers were determined by X-ray crystal structure analysis. researchgate.netacs.orgacs.org This analysis confirmed the assigned stereochemistry and provided precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecules in the solid state. acs.org The crystal structure of (1R,2S)-ifenprodil, for example, crystallized in the chiral space group P212121, while the (1S,2S)-isomer crystallized in the P21 space group. acs.org This foundational structural data is essential for understanding the specific interactions between each stereoisomer and its biological targets.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights into ligand-receptor interactions at the atomic level. For this compound and its derivatives, these in silico methods have been pivotal in understanding their binding mechanisms, characterizing their binding sites, and guiding the design of new, more potent, and selective compounds.

Docking Studies of Ifenprodil and Derivatives in Receptor Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). This method has been extensively used to study the interaction of ifenprodil and its analogs with the N-methyl-D-aspartate (NMDA) receptor, their primary biological target.

Crystallographic studies have revealed that ifenprodil binds at the interface between the GluN1 and GluN2B subunits of the NMDA receptor, specifically within the amino-terminal domain (ATD). researchgate.netnih.govrcsb.org Docking studies have further elucidated the specific interactions within this binding pocket. researchgate.net These studies have shown that the binding of ifenprodil and its analogs is stereospecific. For instance, docking poses of the different stereoisomers of ifenprodil reveal distinct orientations within the binding site. researchgate.net The (1R,2R) stereoisomer, which exhibits the highest affinity for GluN2B-containing NMDA receptors, forms favorable hydrophobic interactions. acs.orgfsu.edu

Docking studies have also been used to explore the binding modes of various ifenprodil derivatives. researchgate.netnih.gov For example, the introduction of chlorine atoms in the A ring of the ifenprodil scaffold is thought to enhance binding through halogen bonding with residues like Thr110 in the GluN1 subunit. researchgate.net Furthermore, these computational models can explain why certain derivatives, such as those with a modified B-ring, exhibit altered binding affinities. The models suggest that π-π stacking interactions with aromatic residues like Phe176 in the GluN2B subunit are crucial for high potency. researchgate.net

Mutagenesis Studies for Binding Site Characterization

Site-directed mutagenesis is a powerful experimental technique used to probe the role of specific amino acid residues in protein function. In the context of ifenprodil research, mutagenesis studies have been crucial for identifying and validating the key residues within the NMDA receptor that are involved in ifenprodil binding and allosteric modulation. fsu.edunih.govjneurosci.org

By systematically replacing specific amino acids in the GluN1 and GluN2B subunits and then assessing the impact on ifenprodil's inhibitory activity, researchers have been able to map the binding pocket in detail. fsu.edujneurosci.org These studies have confirmed that ifenprodil binds at the interface of the GluN1 and GluN2B ATDs. fsu.eduresearchgate.net

Several key residues in both subunits have been identified as critical for ifenprodil sensitivity. fsu.edu In the GluN2B subunit, residues such as Phe176 and Asp236 have been shown to be crucial. fsu.edu Mutation of these residues leads to a significant decrease in ifenprodil's potency. jneurosci.orgd-nb.info Similarly, residues in the GluN1b subunit, such as Ala75 and Leu135, also contribute to the binding pocket. fsu.edu The disruption of the hydrophobic space formed by these residues alters the inhibitory effect of ifenprodil. fsu.edu

Interestingly, some mutations can even enhance ifenprodil's potency. For example, docking studies predicted that mutating Gln110 in the GluN2B subunit to glutamate (B1630785) (Q110E) would allow for the formation of a new hydrogen bond, thereby increasing ifenprodil's affinity. researchgate.net Subsequent experimental validation confirmed this prediction, with the Q110E mutation leading to a 2.5-fold increase in potency for ifenprodil stereoisomers. researchgate.net

The table below summarizes some of the key residues in the NMDA receptor that have been shown to affect ifenprodil sensitivity through mutagenesis studies.

| Subunit | Residue | Effect of Mutation on Ifenprodil Sensitivity |

| GluN2B | V42A | Intermediate decrease |

| GluN2B | D101A | Strong decrease |

| GluN2B | F176A | Strong decrease |

| GluN2B | K234A | Significant decrease |

Pharmacophore-Based Virtual Screening and ADME Prediction

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. This "pharmacophore" can then be used as a template in virtual screening to search large databases of chemical compounds for new potential ligands. nih.govmony.fr

For ifenprodil and its analogs, pharmacophore models have been developed based on the known structure-activity relationships of potent GluN2B-selective NMDA receptor antagonists. nih.govresearchgate.net These models typically include features such as hydrophobic groups, hydrogen bond donors and acceptors, and aromatic rings, all arranged in a specific spatial orientation. mony.fr By using these models to screen virtual libraries, researchers have been able to identify novel chemical scaffolds that could potentially act as NMDA receptor antagonists. researchgate.netnih.gov This approach has led to the discovery of new "hit" compounds that, after synthesis and biological evaluation, have shown significant activity. nih.gov

In conjunction with virtual screening, computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. plos.orgfrontiersin.org These predictions are crucial for assessing the drug-likeness of a compound and its potential for success in later stages of development. ADME prediction algorithms can estimate properties such as aqueous solubility, blood-brain barrier penetration, and potential for interaction with drug transporters. sci-hub.se By filtering virtual screening hits based on these predicted properties, researchers can prioritize compounds that are more likely to have favorable pharmacokinetic profiles. researchgate.net

Radioligand Binding Assays and Imaging

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction of a ligand with its receptor. revvity.com This method involves the use of a radioactively labeled compound (a radioligand) to measure its binding to a specific receptor in a tissue or cell preparation. revvity.com In the study of this compound, radioligand binding assays have been essential for determining its affinity and selectivity for various receptors, particularly the NMDA receptor. nih.govnih.gov

Tritiated ifenprodil ([³H]ifenprodil) has been widely used as a radioligand to study the ifenprodil binding site on the NMDA receptor. nih.govnih.gov These assays allow for the determination of key parameters such as the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). revvity.com Competition binding assays, where a non-labeled compound is used to displace the binding of the radioligand, are used to determine the inhibitory constant (Ki) of other compounds for the same binding site. revvity.com

These studies have confirmed that ifenprodil binds with high affinity to GluN2B-containing NMDA receptors. acs.orgnih.gov For example, the (1R,2R)-ifenprodil stereoisomer has been shown to have a Ki value of 5.8 nM for the GluN2B-NMDA receptor. researchgate.netacs.orgnih.gov Radioligand binding assays have also been crucial in assessing the selectivity of ifenprodil and its analogs by testing their affinity for other receptors, such as sigma (σ) receptors and various adrenergic and serotonergic receptors. researchgate.netacs.org

In addition to in vitro binding assays, radiolabeled versions of ifenprodil and its analogs have been developed for in vivo imaging techniques like Positron Emission Tomography (PET). snmjournals.org PET imaging allows for the non-invasive visualization and quantification of receptors in the living brain. For instance, ¹¹C-labeled derivatives of ifenprodil have been developed as PET radioligands to study the distribution and occupancy of GluN2B-containing NMDA receptors in vivo. snmjournals.org These imaging studies are valuable for understanding the pharmacokinetics and pharmacodynamics of these compounds in a physiological context. snmjournals.org

The table below provides a summary of the binding affinities (Ki values) of the four stereoisomers of ifenprodil for the GluN2B-NMDA receptor, as determined by radioligand binding assays.

| Stereoisomer | Configuration | GluN2B Affinity (Ki in nM) |

| 1a | (1R,2S) | 14.4 |

| 1b | (1S,2R) | Not significantly different from 1a |

| 1c | (1R,2R) | 5.8 |

| 1d | (1S,2S) | 13.5 |

Data sourced from a study where all four stereoisomers were synthesized and their binding affinities to the GluN2B subunit of NMDA receptors were determined. acs.org

Use of Radiolabeled Ifenprodil (e.g., 3H-ifenprodil) for Receptor Mapping

Radiolabeled ifenprodil, particularly tritiated ifenprodil ([3H]ifenprodil), has been a foundational tool for mapping and characterizing the ifenprodil binding site on the NMDA receptor. caldic.com This method involves using [3H]ifenprodil in receptor binding assays to perform saturation and competition experiments. revvity.com Such studies help determine key pharmacological parameters like receptor expression levels (Bmax), the affinity of the radioligand for the receptor (dissociation constant, Kd), and the affinity of other non-labeled compounds (inhibitor constants, Ki) that compete for the same binding site. revvity.com

Research using [3H]ifenprodil confirmed that it binds to a single, saturable site on both native NMDA receptors in rat brain tissues and recombinant human GluN1/GluN2B receptors. caldic.com These assays were instrumental in the initial pharmacological characterization of the ifenprodil binding site. caldic.com

However, a significant limitation of [3H]ifenprodil is its lack of selectivity, as it also binds with high affinity to sigma (σ) receptors (σ1 and σ2). nih.gov This cross-reactivity can complicate the interpretation of binding data, making it difficult to distinguish between effects at NMDA receptors and off-target effects at sigma receptors. This has led to the development of more selective radioligands for preclinical assessments. nih.gov For instance, when the σ1 receptor ligand SA-4503 was tested, it showed a high affinity (Ki of 51 nM) in competitive binding assays using [3H]ifenprodil, which was attributable to [3H]ifenprodil's indiscriminate binding to both GluN1/2B and σ1 receptors. nih.gov

Positron Emission Tomography (PET) Radioligand Development and Evaluation in Animal Models (e.g., 11C-Me-NB1, 11C-NR2B-SMe)

To overcome the limitations of earlier radioligands and to enable in vivo studies, significant effort has been directed towards developing selective PET radioligands for the GluN2B subunit. PET is a non-invasive imaging technique that allows for the quantitative assessment of receptor density and occupancy in the living brain. mdpi.comsnmjournals.org

¹¹C-Me-NB1

¹¹C-Me-NB1 has emerged as a promising PET tracer for imaging GluN1/GluN2B-containing NMDA receptors. nih.gov Studies have shown that its enantiomers possess distinct binding profiles. The (R)-enantiomer, (R)-¹¹C-Me-NB1, is highly selective for GluN2B-rich regions like the forebrain, whereas the (S)-enantiomer predominantly binds to the σ1 receptor. novartis.comuzh.ch

Preclinical evaluation in rodents demonstrated that (R)-¹¹C-Me-NB1 has excellent characteristics for a PET imaging agent. novartis.com In vivo PET imaging in rats showed high and heterogeneous uptake of the radioligand in the gray matter, consistent with the known distribution of GluN2B subunits. uzh.chgumed.edu.pl The binding of ¹¹C-Me-NB1 in the rat brain was effectively blocked by GluN2B modulators like Ro-25-6981 and eliprodil (B1671174), confirming its specificity. nih.gov Furthermore, first-in-human PET studies with (R)-¹¹C-Me-NB1 have confirmed its effectiveness in mapping GluN2B receptors in the human brain, showing high uptake and excellent test-retest reliability. gumed.edu.pl

¹¹C-NR2B-SMe

¹¹C-NR2B-SMe and its enantiomers were also developed and evaluated as candidate PET radioligands for the GluN2B subunit. nih.govsnmjournals.org In PET experiments with rats, ¹¹C-(S)-NR2B-SMe showed high uptake in the brain. snmjournals.org The specificity of its binding to GluN2B receptors was demonstrated in pre-blocking experiments where high-affinity GluN2B ligands, including ifenprodil and Ro-25-6981, produced a dose-dependent reduction in the retention of the radioligand in the brain. nih.govsnmjournals.org Conversely, most tested σ1 receptor antagonists and agonists were ineffective at blocking its binding, indicating a lower cross-reactivity for this off-target site compared to other ligands. nih.gov However, the decline of brain radioactivity was noted to be very slow, which can be a limitation for quantitative PET studies. snmjournals.org This led to the development of related compounds with potentially more favorable kinetics. snmjournals.orgresearchgate.net

Table 1: Comparison of Preclinical PET Radioligands for GluN2B

| Radioligand | Target Selectivity | Key Findings in Animal Models |

| (R)-¹¹C-Me-NB1 | High selectivity for GluN2B over σ1 receptor. novartis.comuzh.ch | Shows high specific binding in GluN2B-rich forebrain regions; binding is dose-dependently blocked by GluN2B antagonists. nih.govuzh.ch |

| (S)-¹¹C-Me-NB1 | Predominantly binds to the σ1 receptor. novartis.com | Displays a homogenous distribution pattern, not specific to GluN2B. uzh.ch |

| ¹¹C-(S)-NR2B-SMe | Adequate NR2B-specific signal; low interaction with most σ1 ligands. nih.govsnmjournals.org | Binding is dose-dependently blocked by ifenprodil and other NR2B ligands; shows very slow washout from the brain. snmjournals.orgsnmjournals.org |

Assessment of Receptor Occupancy in Preclinical Studies

A critical application of GluN2B-selective PET radioligands is the in vivo assessment of receptor occupancy. These studies measure the degree to which a therapeutic drug binds to and "occupies" its target receptor at various doses. This information is vital for guiding dose selection in clinical trials. hra.nhs.uksnmjournals.org

Preclinical studies using ¹¹C-Me-NB1 have successfully quantified the receptor occupancy of the GluN2B modulator eliprodil in rats. snmjournals.orgnih.gov These experiments revealed that half-maximal receptor occupancy (D₅₀) was achieved at a very low dose of eliprodil (1.5 µg/kg). nih.gov Significantly, at a dose of 1 mg/kg, which was shown to be neuroprotective in previous preclinical models, over 99.5% of the GluN2B binding sites were occupied. snmjournals.orgnih.gov This demonstrates the utility of ¹¹C-Me-NB1 for establishing a direct link between drug dosage, target engagement, and therapeutic effect. novartis.com

Similarly, the PET radioligand (S)-[¹⁸F]OF-NB1 was used to quantify the occupancy of GluN2B receptors by ifenprodil in a rhesus macaque. snmjournals.org The study found a clear dose-dependent reduction in radioligand binding following ifenprodil administration. An intravenous dose of 0.1 mg/kg of ifenprodil resulted in 56.5% occupancy, while a 1 mg/kg dose led to 84.3% occupancy. snmjournals.org These findings underscore the capability of PET imaging to reliably quantify target engagement for GluN2B-selective drugs in non-human primates, providing a translational bridge to human studies. snmjournals.org

Electrophysiological Recordings in Recombinant Systems (e.g., Xenopus Oocytes)

Electrophysiological recording in Xenopus laevis oocytes is a powerful technique for studying the functional properties of ion channels like the NMDA receptor. jneurosci.orgjneurosci.org This system allows for the expression of specific, pre-defined combinations of receptor subunits by injecting their corresponding cRNAs into the oocyte. jneurosci.orgjneurosci.org Researchers can then use the two-electrode voltage-clamp technique to measure the ion currents that flow through the receptors in response to agonists like glutamate and glycine (B1666218), and how these currents are affected by antagonists like ifenprodil. nih.gov

This methodology has been fundamental in demonstrating ifenprodil's high selectivity for NMDA receptors containing the GluN2B subunit. jneurosci.org Studies comparing recombinant receptors showed that ifenprodil inhibits currents at GluN1/GluN2B receptors with high affinity (IC₅₀ ≈ 0.34 µM), while its affinity for GluN1/GluN2A receptors is approximately 400-fold lower (IC₅₀ ≈ 146 µM). nih.govresearchgate.net

Furthermore, by creating and expressing chimeric receptor subunits—where domains from different NR2 subunits are swapped—researchers have pinpointed the specific region responsible for ifenprodil's high affinity. These experiments showed that swapping the large N-terminal domain (NTD) of GluN2A with that of GluN2B was sufficient to transfer the high-sensitivity ifenprodil inhibition profile to the otherwise low-sensitivity GluN2A-containing receptor. jneurosci.org This definitively identified the NTD as the binding site for ifenprodil. jneurosci.orgjneurosci.org Electrophysiological recordings have also been used to characterize the mechanism of inhibition, showing that ifenprodil acts as a noncompetitive, voltage-independent antagonist whose potency is strongly dependent on extracellular pH. jneurosci.orgnih.gov

Table 2: Ifenprodil IC₅₀ Values at Recombinant NMDA Receptors Expressed in Xenopus Oocytes

| Receptor Subunit Combination | Ifenprodil IC₅₀ (µM) | Reference |

| NR1A/NR2B | 0.34 | nih.gov |

| NR1A/NR2A | 146 | nih.gov |

Preclinical Therapeutic Potential and Pharmacological Applications

Studies in Animal Models of Neurological Conditions

Rac-threo-ifenprodil has been shown to be neuroprotective in multiple animal models of both global and focal brain ischemia. nih.gov The neuroprotective effects are largely attributed to its selective antagonism of NMDA receptors containing the GluN2B subunit, which are heavily implicated in the excitotoxic cascade leading to neuronal death following an ischemic event. nih.govcardiologyresearchjournal.com

Excitotoxicity is a primary driver of neuronal damage in ischemic stroke, characterized by an excessive release of the excitatory neurotransmitter glutamate (B1630785). nih.gov This leads to overactivation of NMDA receptors, a massive influx of calcium (Ca2+) into neurons, and subsequent activation of cell death pathways. cardiologyresearchjournal.com Studies have indicated that the GluN2B subunit, in particular, plays a significant role in mediating this excitotoxic cell death. nih.gov

In preclinical stroke models, administration of GluN2B-specific inhibitors like ifenprodil (B1662929) has been shown to reduce infarct size and neuronal death. cardiologyresearchjournal.com This is achieved by mitigating neurological deficits and preserving the structural integrity of the brain tissue. cardiologyresearchjournal.com Furthermore, ifenprodil has been found to be use-dependent, which is an attractive property for a neuroprotective agent. nih.gov The table below summarizes key findings from preclinical studies.

| Model | Key Findings | Reference |

| Global and Focal Brain Ischemia Models | This compound demonstrated neuroprotective effects. | nih.gov |

| Stroke Models | Administration of GluN2B-specific inhibitors, including ifenprodil, ameliorated ischemia-mediated infarct size and neuronal death. | cardiologyresearchjournal.com |

It is important to note that while NMDA receptor antagonists have shown promise in animal models, their translation to clinical success in stroke patients has been challenging. plos.org The neuroprotective efficacy of these compounds can be influenced by the specific animal model used and the physiological parameters of the animals during the experiment, such as body temperature. plos.org

This compound has demonstrated significant antinociceptive, or pain-relieving, effects in various animal models of pain. nih.gov This analgesic property is primarily linked to its role as a selective antagonist of the NMDA receptor 2B (GluN2B) subunit, which is crucial in the development and maintenance of central sensitization, a key mechanism underlying chronic pain states. nih.gov

Several studies have highlighted the efficacy of ifenprodil in attenuating neuropathic pain. nih.gov For instance, in a rat model of chronic compression of the dorsal root ganglia (CCD), intrathecal administration of ifenprodil not only suppressed thermal hyperalgesia and mechanical allodynia but also led to a decreased expression of GluN2B subunits in the spinal cord. nih.gov This suggests that ifenprodil's antinociceptive action involves the modulation of spinal nociceptive processing.

In a model of bone cancer pain, ifenprodil administered into the rostral anterior cingulate cortex (rACC) was effective in alleviating pain-related aversion. nih.gov This indicates that the compound can also act on supraspinal sites to modulate the emotional and affective components of pain.

The table below summarizes the findings from preclinical pain models:

| Pain Model | Key Findings | Reference |

| Chronic Compression of the Dorsal Root Ganglia (CCD) | Intrathecal ifenprodil suppressed thermal hyperalgesia and mechanical allodynia, and decreased spinal GluN2B expression. | nih.gov |

| Bone Cancer Pain | Ifenprodil administered into the rACC alleviated pain-related aversion. | nih.gov |

These findings underscore the potential of targeting the GluN2B subunit with compounds like this compound for the development of novel analgesic therapies.

The potential therapeutic utility of this compound has been explored in animal models of neurodegenerative disorders, most notably Parkinson's disease. nih.govmdpi.com In Parkinson's disease, the loss of dopamine (B1211576) neurons in the substantia nigra leads to an overactivity of glutamatergic pathways, contributing to motor symptoms. nih.govbiorxiv.org

Studies in a primate model of Parkinson's disease (MPTP-lesioned marmoset) have shown that monotherapy with ifenprodil can produce antiparkinsonian effects comparable to those of L-DOPA, the standard dopamine replacement therapy. nih.gov This suggests that targeting the GluN2B-containing NMDA receptors, which are abundant in the striatum, could be a viable non-dopaminergic strategy for managing Parkinsonian symptoms. nih.govmdpi.com

Furthermore, research in a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA) demonstrated that intracerebral administration of ifenprodil offered neuroprotection. biorxiv.org The proposed mechanism involves the enhancement of autophagy, a cellular process for clearing damaged components, which is often impaired in neurodegenerative diseases. biorxiv.org Ifenprodil was found to modulate the expression of key autophagy-related proteins. biorxiv.org

The following table summarizes the key findings in preclinical models of Parkinson's disease:

| Animal Model | Key Findings | Reference |

| MPTP-lesioned marmoset | Ifenprodil monotherapy demonstrated antiparkinsonian effects equivalent to L-DOPA. | nih.gov |

| 6-OHDA-lesioned rats | Intracerebral ifenprodil provided neuroprotection by enhancing autophagy function. | biorxiv.org |

These preclinical results highlight the potential of GluN2B antagonists like this compound as a novel therapeutic approach for Parkinson's disease, although further research is necessary to validate these findings. movementdisorders.org

Recent preclinical studies have investigated the potential of this compound in modulating antidepressant-like activity. The rationale stems from the growing body of evidence implicating the glutamatergic system, particularly NMDA receptors, in the pathophysiology of major depressive disorder (MDD). nih.govif-pan.krakow.pl

In a study using a chronic unpredictable mild stress (CUMS) rat model of depression, a single administration of ifenprodil was sufficient to induce rapid antidepressant-like effects. nih.gov These effects were associated with the activation of the mTOR signaling pathway and a reduction in pro-inflammatory cytokines in the hippocampus, a brain region critical for mood regulation. nih.gov This suggests that ifenprodil may exert its antidepressant-like effects through mechanisms involving neuroplasticity and anti-inflammatory actions. nih.gov

It is worth noting that the interaction between NMDA receptor antagonists and traditional antidepressant medications is complex. if-pan.krakow.pl However, the general observation from preclinical studies is that NMDA receptor antagonism can enhance the efficacy of antidepressant drugs. if-pan.krakow.pl

The table below summarizes the key findings from a behavioral model of depression:

| Behavioral Model | Key Findings | Reference |

| Chronic Unpredictable Mild Stress (CUMS) in rats | A single injection of ifenprodil produced rapid antidepressant-like effects, activated mTOR signaling, and modulated pro-inflammatory cytokines in the hippocampus. | nih.gov |

These findings suggest that GluN2B-selective NMDA receptor antagonists like this compound could represent a novel and rapid-acting therapeutic strategy for depression.

Recent research has uncovered a novel potential application for this compound as an antiviral agent, specifically against the Hepatitis E virus (HEV). bioworld.comnih.govnih.gov HEV infection is a global health concern, and there is a need for effective antiviral treatments. bioworld.commdpi.com

In vitro studies using human hepatoma cell lines demonstrated that ifenprodil inhibits HEV replication in a dose-dependent manner. bioworld.comnih.gov The compound appears to target the early stages of the viral life cycle. bioworld.com Further investigations in primary human hepatocytes confirmed the antiviral activity of ifenprodil, where it was shown to reduce viral RNA accumulation. bioworld.comnih.gov This effect seems to be mediated through the modulation of host cell processes rather than a direct impact on the virus-induced innate immune response. bioworld.comnih.gov

The antiviral efficacy of ifenprodil was also evaluated in an in vivo rabbit model of HEV infection. nih.govnih.gov The results from this preclinical model further support the potential of ifenprodil as a therapeutic candidate for the treatment of HEV infection. nih.govnih.gov

The table below summarizes the key findings regarding the antiviral effects of ifenprodil:

| Preclinical Model | Key Findings | Reference |

| Human hepatoma cells (in vitro) | Ifenprodil inhibited HEV replication in a dose-dependent manner by targeting the early stages of the viral life cycle. | bioworld.comnih.gov |

| Primary human hepatocytes (in vitro) | Ifenprodil reduced viral RNA accumulation by modulating host cell intrinsic biological processes. | bioworld.comnih.gov |

| Rabbit model of HEV infection (in vivo) | The study provided evidence for the inhibitory effect of ifenprodil against HEV. | nih.govnih.gov |

These findings open up a new avenue for the repurposing of ifenprodil as an anti-HEV therapeutic agent.

Modulation of Antidepressant-Like Activity in Behavioral Models

Use as a Pharmacological Research Tool

Beyond its therapeutic potential, this compound is a valuable pharmacological research tool, primarily due to its high selectivity for the GluN2B subunit of the NMDA receptor. researchgate.netresearchgate.net This specificity allows researchers to dissect the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system.

Ifenprodil is widely used to discriminate between different subpopulations of NMDA receptors in various experimental settings. researchgate.net Its use in electrophysiological and binding studies has been instrumental in characterizing the function of GluN2B subunits in synaptic plasticity, learning, and memory, as well as in disease processes like excitotoxicity and neurodegeneration. researchgate.netresearchgate.net

Furthermore, the structure of ifenprodil has served as a template for the development of other selective GluN2B antagonists. researchgate.net By modifying the ifenprodil molecule, researchers have created novel chemical probes to investigate the binding site and mechanism of action of this class of compounds. mony.fr This has advanced our understanding of the structure-activity relationships of GluN2B antagonists and has aided in the design of new therapeutic agents with improved pharmacological profiles. researchgate.net

Discrimination of NMDA Receptor Subpopulations In Vitro and In Vivo

A key application of this compound lies in its ability to distinguish between different NMDA receptor subpopulations based on their subunit composition. NMDA receptors are heterotetrameric ion channels typically composed of two GluN1 subunits and two GluN2 subunits. uni-muenster.desnmjournals.org The type of GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) incorporated into the receptor complex dictates its pharmacological and biophysical properties. uni-muenster.de

In vitro studies using recombinant NMDA receptors expressed in Xenopus oocytes have demonstrated that ifenprodil exhibits a significantly higher affinity for GluN1/GluN2B receptors compared to GluN1/GluN2A receptors. nih.gov Specifically, the IC50 value (the concentration required to inhibit 50% of the receptor's response) for ifenprodil at NR1A/NR2B receptors was found to be 0.34 µM, which is approximately 400-fold lower than its IC50 at NR1A/NR2A receptors (146 µM). nih.gov This pronounced selectivity allows researchers to pharmacologically isolate and study the function of GluN2B-containing NMDA receptors. acs.orgbiorxiv.org

This differential sensitivity has also been observed in vivo. Studies on rat brain membranes have revealed a developmental switch in ifenprodil sensitivity. nih.gov In the neonatal brain, NMDA receptors predominantly exhibit high affinity for ifenprodil. nih.gov However, during postnatal development, a population of receptors with a 100-fold lower affinity for ifenprodil emerges and constitutes about half of the total NMDA receptors in the adult brain. nih.gov This developmental shift is consistent with the increased expression of the GluN2A subunit relative to the GluN2B subunit as the brain matures. nih.gov

The binding site for ifenprodil is located at the interface of the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. biorxiv.orgnih.govmdpi.com This allosteric site is distinct from the agonist binding sites for glutamate and glycine (B1666218). snmjournals.org The interaction of ifenprodil with this site stabilizes a non-active conformation of the receptor, thereby reducing the probability of channel opening. nih.gov

| Receptor Subtype | Ifenprodil IC50 (µM) | Selectivity (fold) | Reference |

| GluN1A/GluN2B | 0.34 | ~400x vs GluN2A | nih.gov |

| GluN1A/GluN2A | 146 | - | nih.gov |

Probing Receptor Regulation and Cross-Talk

This compound and its analogs serve as instrumental probes for investigating the complex regulation of NMDA receptors and their cross-talk with other receptor systems. The activity of NMDA receptors can be modulated by various signaling pathways, and ifenprodil allows for the specific examination of the role of the GluN2B subunit in these regulatory processes.